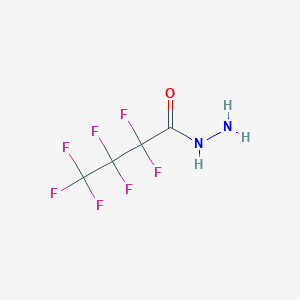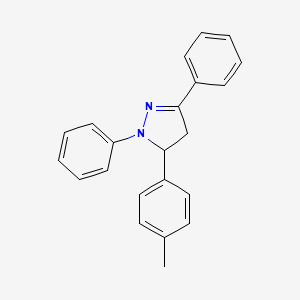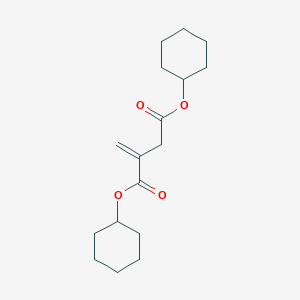
Dicyclohexyl 2-méthylidènebutanedioate
Vue d'ensemble
Description
Dicyclohexyl 2-methylidenebutanedioate is a chemical compound with the molecular formula C17H26O4 . It is extensively used in scientific research due to its unique properties and reactivity. It finds utility in areas like pharmaceutical synthesis, polymer chemistry, and organic reactions.
Molecular Structure Analysis
The molecular structure of Dicyclohexyl 2-methylidenebutanedioate consists of 17 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms . The exact mass is 294.18300 .Applications De Recherche Scientifique
Itaconate de dicyclohexyle : Analyse complète des applications de la recherche scientifique
Recherche sur les polymères : L’itaconate de dicyclohexyle a fait l’objet d’études pour son potentiel dans la recherche sur les polymères. Il peut être utilisé pour modifier les propriétés des polymères, telles que la stabilité thermique. Par exemple, un mélange de polystyrène et de poly(itaconate de dicyclohexyle) a montré une augmentation de la température à la vitesse maximale de perte de poids par rapport à chaque polymère composant pris séparément .
Organocatalyse : La recherche a exploré l’utilisation de dérivés de l’itaconate dans la polymérisation radicalaire vivante organocatalysée. Ce processus implique l’utilisation de molécules organiques comme catalyseurs pour initier des espèces dormantes dans les réactions de polymérisation .
Études métaboliques : L’itaconate est un métabolite clé du cycle de l’acide tricarboxylique et a été associé à la régulation de la réponse immunitaire. Bien qu’il ne soit pas directement lié à l’itaconate de dicyclohexyle, les études sur le rôle de l’itaconate dans l’inflammation et l’immunité pourraient fournir des informations sur les applications biomédicales potentielles de ses dérivés .
Science des matériaux : Les propriétés nucléantes de certains dérivés de l’itaconate ont été étudiées pour leur influence sur la cristallisation de matériaux tels que le polypropylène isotactique (i-PP), ce qui pourrait suggérer des applications similaires pour l’itaconate de dicyclohexyle dans l’amélioration des propriétés des matériaux .
Analyse environnementale : Les itaconates ont été utilisés dans des dosages pour détecter des contaminants environnementaux tels que les phtalates. L’itaconate de dicyclohexyle pourrait potentiellement être appliqué dans le développement de méthodes sensibles et sélectives pour la surveillance environnementale .
Recherche biomédicale : Les applications émergentes de l’itaconate dans la recherche biomédicale, telles que sa participation à l’acylation de la lysine dans les macrophages, laissent entrevoir des possibilités thérapeutiques possibles qui pourraient s’étendre aux dérivés de l’itaconate de dicyclohexyle .
The influence of crystal structures of nucleating agents on the … Crystallization, melting, supermolecular structure and properties of … An Indirect Competitive Fluorescence Immunoassay for Determination of … Poly(itaconic acid) Derivatives as Thermal Stabilizers for … - Nature Organocatalyzed living radical polymerization of itaconates and self … The Emerging Application of Itaconate: Promising Molecular Targets and … Frontiers | The Emerging Application of Itaconate: Promising Molecular … 王初团队与董甦伟团队JACS:巨噬细胞中的衣康酰化 …
Mécanisme D'action
The mechanism of action of Dicyclohexyl 2-methylidenebutanedioate is not fully understood, but it is believed to act on various biochemical pathways in the body. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and to promote the clearance of amyloid beta plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
Dicyclohexyl 2-methylidenebutanedioate has been shown to have a variety of effects on biochemical and physiological processes in the body. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, to reduce inflammation, and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dicyclohexyl 2-methylidenebutanedioate in lab experiments is its stability and purity. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation is that the mechanism of action of Dicyclohexyl 2-methylidenebutanedioate is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several potential future directions for research on Dicyclohexyl 2-methylidenebutanedioate. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of Dicyclohexyl 2-methylidenebutanedioate and how it interacts with various biochemical pathways in the body. Finally, there is potential for Dicyclohexyl 2-methylidenebutanedioate to be used in the treatment of other neurodegenerative diseases, such as Parkinson's disease.
Safety and Hazards
Propriétés
IUPAC Name |
dicyclohexyl 2-methylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-13(17(19)21-15-10-6-3-7-11-15)12-16(18)20-14-8-4-2-5-9-14/h14-15H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHMGSFDHKDJSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)OC1CCCCC1)C(=O)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57086-49-4 | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-dicyclohexyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57086-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20620704 | |
| Record name | Dicyclohexyl 2-methylidenebutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15700-62-6 | |
| Record name | Dicyclohexyl 2-methylidenebutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



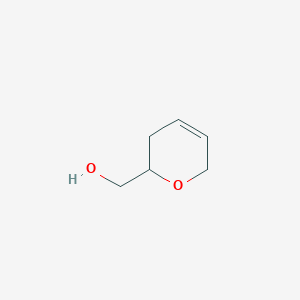



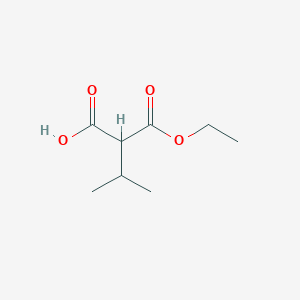


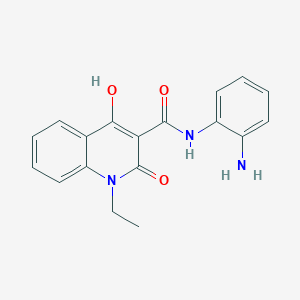
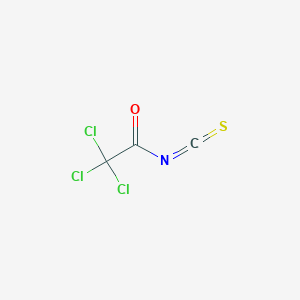
![5-Oxaspiro[2.4]heptan-1-amine](/img/structure/B1652604.png)
